molecular formula C17H13F3N2O B1224293 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL

5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL

Cat. No.: B1224293
M. Wt: 318.29 g/mol
InChI Key: ULCSYECIFXKRHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL is a hydroxyquinoline derivative known for its unique chemical structure and properties . This compound is characterized by the presence of a trifluoromethyl group attached to an aniline moiety, which is further linked to a quinolinol structure. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinone derivatives.

    Reduction: Reduction reactions can convert the quinolinol moiety to quinoline, altering its chemical properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinolinone derivatives, reduced quinoline compounds, and substituted quinolinol derivatives, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[2-(TRIFLUOROMETHYL)ANILINO]METHYL}-8-QUINOLINOL stands out due to its unique combination of a trifluoromethyl group and a quinolinol structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13F3N2O

Molecular Weight

318.29 g/mol

IUPAC Name

5-[[2-(trifluoromethyl)anilino]methyl]quinolin-8-ol

InChI

InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-1-2-6-14(13)22-10-11-7-8-15(23)16-12(11)4-3-9-21-16/h1-9,22-23H,10H2

InChI Key

ULCSYECIFXKRHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NCC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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